molecular formula C14H8N6O3 B11037783 7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11037783
M. Wt: 308.25 g/mol
InChI Key: UBNAUMLQMAQCBB-UHFFFAOYSA-N
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Description

7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that features a fused triazolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a nitrile derivative under oxidative conditions . Another approach includes the use of hydrazonoyl chlorides with thiouracil derivatives, followed by a thermal retro Diels-Alder reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl chlorides, thiouracil, and various oxidizing agents such as NaOCl and MnO2 . Reaction conditions often involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while cyclization reactions can produce more complex fused ring systems .

Scientific Research Applications

7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitro group and fused ring system make it a versatile scaffold for further chemical modifications and biological studies .

Properties

Molecular Formula

C14H8N6O3

Molecular Weight

308.25 g/mol

IUPAC Name

11-(2-nitrophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C14H8N6O3/c21-13-9-7-15-14-16-8-17-19(14)10(9)5-6-18(13)11-3-1-2-4-12(11)20(22)23/h1-8H

InChI Key

UBNAUMLQMAQCBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34)[N+](=O)[O-]

Origin of Product

United States

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